molecular formula C18H13F2N3O3 B2360343 N,1-bis(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide CAS No. 942005-28-9

N,1-bis(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

Cat. No. B2360343
CAS RN: 942005-28-9
M. Wt: 357.317
InChI Key: NZKCHOUNLWGSLB-UHFFFAOYSA-N
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Description

N,1-bis(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase B (PKB/Akt) pathway. This pathway is essential for cell survival and proliferation, and its dysregulation is associated with various diseases, including cancer, diabetes, and cardiovascular disorders. GSK690693 has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Pharmaceutical Research: The compound’s structural similarity to known bioactive pyridazine derivatives suggests potential applications in drug development. Pyridazine analogs have been explored for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties . The presence of fluorophenyl groups could enhance the compound’s ability to interact with various biological targets due to the electron-withdrawing nature of the fluorine atoms.

Material Science: In material science, the compound could be used as a precursor for the synthesis of novel polymers or coatings. The methoxy group might facilitate polymerization reactions, while the dihydropyridazine core could contribute to the thermal stability of the resulting materials.

Catalysis: The compound’s structure indicates potential utility as a ligand in catalytic systems. Its ability to coordinate to metals through the pyridazine nitrogen atoms could be exploited in the development of new catalysts for organic synthesis reactions.

Organic Synthesis: As an intermediate in organic synthesis, this compound could be involved in Suzuki cross-coupling reactions. The fluorophenyl groups might act as leaving groups or as connectors to other organic moieties, leading to a wide array of derivative compounds .

Computational Chemistry: Density Functional Theory (DFT) studies could be conducted to explore the electronic properties of the compound. Such studies would provide insights into its reactivity and potential as a building block in the design of molecules with specific electronic characteristics .

Biological Evaluation: The compound could be evaluated for cytotoxicity using various cell lines. This would determine its potential use as a chemotherapeutic agent. Additionally, its antibacterial activity could be assessed against different bacterial strains to explore its use as an antibiotic .

properties

IUPAC Name

N,1-bis(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(14-8-4-12(20)5-9-14)22-17(15)18(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKCHOUNLWGSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

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